molecular formula C17H30O3 B14511455 Heptadecane-6,9,12-trione CAS No. 62619-52-7

Heptadecane-6,9,12-trione

Cat. No.: B14511455
CAS No.: 62619-52-7
M. Wt: 282.4 g/mol
InChI Key: ONDYTPHZZWELLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecane-6,9,12-trione is a linear ketone-containing compound with three ketone groups positioned at carbons 6, 9, and 12 of a 17-carbon chain. Its systematic name, as per the World Health Organization (WHO) International Nonproprietary Name (INN) list, is (2R,5S,8R,11R)-5-cyclopropyl-11-[(4-fluorophenyl)methyl]-2,7,8-trimethyl-...dodecahydro-6H-1,4,7,10,13-benzoxatetraazacyclooctadécine-6,9,12-trione . The compound’s ketone-rich backbone suggests unique reactivity and solubility profiles compared to alkanes or other functionalized derivatives.

Properties

CAS No.

62619-52-7

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

heptadecane-6,9,12-trione

InChI

InChI=1S/C17H30O3/c1-3-5-7-9-15(18)11-13-17(20)14-12-16(19)10-8-6-4-2/h3-14H2,1-2H3

InChI Key

ONDYTPHZZWELLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC(=O)CCC(=O)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecane-6,9,12-trione typically involves multi-step organic reactions One common method includes the oxidation of heptadecane derivatives using strong oxidizing agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Heptadecane-6,9,12-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted heptadecane derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Heptadecane-6,9,12-trione with structurally or functionally related compounds, emphasizing molecular features, biological activity, and applications.

Structural Analogues

Compound Name Functional Groups Key Features Biological Activity/Applications Reference
This compound Three ketones (C6, C9, C12) 17-carbon chain; cyclic peptide integration Growth hormone release stimulation
3,12-Diaza-6,9-diazoniadispiro[5.2.5.3]heptadecane bisquaternary salts Bisquaternary ammonium, dispirotripiperazine scaffold Antitumor scaffold; ionic character Investigational antitumor agents (less active than spirobromine)
Heptadecane (n-heptadecane) Alkane Linear hydrocarbon; no functional groups Volatile organic compound (VOC) in tissues
TTHA (Triethylenetetraaminehexaethanoic acid) Six carboxylic acids Chelating agent; branched polyamine structure Metal ion sequestration
Tropolone Cyclic β-diketone Seven-membered aromatic ring Antimicrobial/antifungal activity

Key Observations:

  • Functional Group Diversity: this compound’s ketones contrast with the ionic bisquaternary salts (antitumor agents) and non-reactive alkanes (VOCs). Its polarity and hydrogen-bonding capacity may enhance solubility compared to alkanes but reduce it relative to TTHA’s carboxylic acids .
  • Biological Activity: While this compound is linked to hormone regulation, dispirotripiperazine derivatives exhibit antitumor properties. However, synthesized analogues of the latter showed reduced activity, highlighting the trione’s structural uniqueness .
  • Synthetic Complexity: The trione’s ketone placement requires precise oxidation steps, whereas bisquaternary salts involve quaternization of amines. TTHA’s synthesis focuses on polyamine-carboxylic acid conjugation .

Functional Analogues in Volatile Organic Compounds (VOCs)

Compounds like hexadecanal, octadecanal, and 2,6,10,15-tetramethyl heptadecane share a similar hydrocarbon backbone but differ in functional groups (aldehydes, branched alkanes) . These VOCs are involved in insect communication and plant volatile signaling, unlike the trione’s therapeutic role. For example, methyl eugenol and phytane in attract whiteflies, whereas the trione’s bioactivity remains hormone-specific .

Chelating Agents vs. Ketones

TTHA and Tropolone exemplify functional divergence. TTHA’s six carboxylic acids enable strong metal coordination (log stability constants: 24.32–31.44 for TTHA-6), whereas Tropolone’s cyclic β-diketone structure (pKa ~6.3) allows radical scavenging.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.